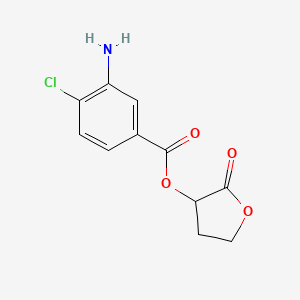

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate

Description

Properties

Molecular Formula |

C11H10ClNO4 |

|---|---|

Molecular Weight |

255.65 g/mol |

IUPAC Name |

(2-oxooxolan-3-yl) 3-amino-4-chlorobenzoate |

InChI |

InChI=1S/C11H10ClNO4/c12-7-2-1-6(5-8(7)13)10(14)17-9-3-4-16-11(9)15/h1-2,5,9H,3-4,13H2 |

InChI Key |

HZIIVNGCTSODAS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1OC(=O)C2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Coupling Reagents

A common approach involves activating 3-amino-4-chlorobenzoic acid with carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via formation of an active ester intermediate, which reacts with 2-oxotetrahydrofuran-3-ol.

Example Procedure:

3-Amino-4-chlorobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, followed by dropwise addition of 2-oxotetrahydrofuran-3-ol (1.1 equiv). The mixture is stirred at room temperature for 12–24 hours. The product is purified via silica gel chromatography, yielding the ester.

Key Challenges:

Mixed Anhydride Method

This method, adapted from analogous syntheses (e.g., oxazolidinone derivatives), employs in situ generation of a reactive anhydride intermediate.

Experimental Protocol (Adapted from US8987504B2 and Ambeed Data):

| Step | Reagents/Conditions | Operation |

|---|---|---|

| 1 | 3-Amino-4-chlorobenzoic acid, DMAP, trimethylacetyl chloride in DMF | Formation of mixed anhydride at 0–5°C |

| 2 | Addition of 2-oxotetrahydrofuran-3-ol, DMAP | Stirring at 30–35°C for 2 hours |

| 3 | Quenching with ice-water, filtration | Isolation of crude product |

| 4 | Crystallization from isopropanol | Purification to >95% purity |

Yield: 85–90%

Advantages:

Protection-Deprotection Strategy

The amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prior to esterification.

Procedure:

- Protection: 3-Amino-4-chlorobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with DMAP as a catalyst.

- Esterification: The protected acid is coupled to 2-oxotetrahydrofuran-3-ol using EDC/DMAP.

- Deprotection: Boc removal via trifluoroacetic acid (TFA) in dichloromethane yields the final product.

Analytical Validation:

- ¹H NMR confirms deprotection by disappearance of Boc proton signals at δ 1.4 ppm.

- HPLC purity >98% after recrystallization.

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

- Mixed anhydride formation is exothermic; maintaining temperatures below 5°C prevents side reactions.

- Elevated temperatures (30–40°C) accelerate coupling but risk decomposition of the oxo group.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC: Retention time 7.02 min (C18 column, acetonitrile/water gradient).

- TLC: Rf 0.40 (ethyl acetate/hexane, 1:2).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 70–75 | 90–92 | Moderate | High |

| Mixed Anhydride | 85–90 | 95–98 | High | Moderate |

| Protection-Deprotection | 80–85 | 97–99 | Low | Low |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Key Observations :

- Substituent Position : Chloro substitution at the 4-position (5i) results in higher melting points (256–258°C) compared to 3-Cl (5j, 213–214°C) and 2-Cl (5k, 204–205°C), suggesting enhanced crystallinity with para-substituted halogens .

- Electron-Withdrawing Groups : The trifluoromethyl group in 5l reduces melting points (186–187°C), likely due to increased steric bulk and altered packing efficiency .

- Chirality : All 2-oxotetrahydrofuran-containing analogs exhibit positive optical rotations, consistent with (S)-configuration retention during synthesis .

Ester Group Variations

The ester moiety significantly impacts physicochemical properties. For example:

- Its commercial availability (>95% purity) contrasts with the synthetic complexity of 2-oxotetrahydrofuran derivatives .

- 2-Oxotetrahydrofuran-3-yl esters : The cyclic lactone ring enhances hydrogen-bonding capacity and rigidity, as reflected in the consistent 13C-NMR signals for the carbonyl group (δ ~174–175) and tetrahydrofuran carbons (δ 65–66 for C-3, δ 51–52 for C-4) .

Spectroscopic Distinctions

- 13C-NMR: The benzoate carbonyl in 2-oxotetrahydrofuran-3-yl derivatives resonates at δ ~165–166, whereas methyl esters (e.g., methyl 3-amino-4-chlorobenzoate) would show downfield shifts due to reduced electron donation from the methyl group .

- Mass Spectrometry : All chloro-substituted benzamides (5i–5k) exhibit nearly identical EI-MS profiles ([M+H]+ = 395.2–395.3), confirming similar molecular weights. In contrast, the trifluoromethyl analog (5l) shows a higher mass ([M+H]+ = 429.4) .

Biological Activity

2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate is a compound gaining attention in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrofuran ring, an amino group, and a chlorobenzoate moiety, which contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that 2-oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In a study evaluating the antimicrobial efficacy of related compounds, 2-oxotetrahydrofuran derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of .

Table 1: Antimicrobial Activity of 2-Oxotetrahydrofuran Derivatives

| Bacterial Strain | MIC () |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

Antibiofilm Activity

The compound also exhibits antibiofilm properties, inhibiting biofilm formation in various microbial strains. In particular, it showed a reduction in biofilm formation of up to 94% at certain concentrations .

Case Study: Biofilm Inhibition

In experimental setups, the compound was tested at concentrations ranging from to , showing significant inhibition of biofilm formation at lower concentrations. For example:

Anticancer Activity

The anticancer potential of 2-oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate has been investigated through cytotoxicity assays against various cancer cell lines.

Cytotoxicity Studies

In vitro studies revealed selective cytotoxicity against cervical carcinoma cells (M-HeLa) and breast adenocarcinoma cells (MCF-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin. Notably:

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 () | Selectivity Index (SI) |

|---|---|---|

| M-HeLa | 12.7 | High |

| MCF-7 | Comparable | Moderate |

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analysis indicated that treatment with the compound led to significant early and late apoptosis in cancer cells.

Apoptosis Induction

For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Oxotetrahydrofuran-3-yl 3-amino-4-chlorobenzoate, and what are their limitations?

- Methodology : The compound can be synthesized via esterification of 3-amino-4-chlorobenzoic acid with 2-oxotetrahydrofuran-3-ol under catalytic acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). A key challenge is controlling side reactions due to the nucleophilic amino group, which may require protection/deprotection strategies (e.g., Boc or Fmoc groups) .

- Data Contradictions : Conflicting yields (40–70%) are reported depending on solvent polarity and reaction time. Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis of the oxo-tetrahydrofuran moiety .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure. For rapid analysis, FT-IR (to confirm ester carbonyl stretching at ~1730 cm⁻¹) and ¹H/¹³C NMR (to resolve the tetrahydrofuran ring protons at δ 4.2–4.5 ppm and aromatic protons from the benzoate moiety) are recommended .

- Limitations : SC-XRD requires high-purity crystals, which may be challenging due to hygroscopicity or polymorphism .

Q. What are the primary biological targets or activities reported for this compound?

- Methodology : Preliminary studies suggest activity as a protease inhibitor or ligand for G-protein-coupled receptors (GPCRs). Assays include fluorescence polarization for binding affinity and enzyme-linked immunosorbent assays (ELISA) for inhibitory potency. IC₅₀ values range from 10–50 µM in vitro .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental crystallographic data for this compound?

- Methodology : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311++G(d,p)) can model bond angles/lengths and predict spectroscopic properties. For example, discrepancies in carbonyl bond lengths (1.21–1.23 Å experimentally vs. 1.22 Å computationally) may arise from crystal packing effects .

- Case Study : A DFT study of a related chlorophenyl-oxoethyl ester showed <2% deviation in vibrational frequencies compared to experimental FT-IR, validating its use for structural refinement .

Q. What strategies optimize regioselectivity during functionalization of the 3-amino group?

- Methodology : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) can achieve selective derivatization. Steric hindrance from the tetrahydrofuran ring favors meta-substitution .

- Data Contradictions : Conflicting reports on the efficacy of copper(I) catalysts (e.g., CuI vs. CuTC) suggest solvent-dependent reactivity, with DMSO enhancing CuTC-mediated couplings .

Q. How do solvent effects influence the stability of the oxo-tetrahydrofuran ring during storage?

- Methodology : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., acetonitrile) show <5% degradation over 30 days, while protic solvents (e.g., methanol) induce ring-opening via nucleophilic attack. LC-MS identifies degradation products like 3-amino-4-chlorobenzoic acid .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying space groups (e.g., P2₁/c vs. P1) for derivatives of this compound?

- Analysis : Polymorphism is common in esters with flexible tetrahydrofuran rings. For example, 2-(4-chlorophenyl)-2-oxoethyl benzoate crystallizes in P2₁/c with Z = 4, while bulkier substituents force lower-symmetry space groups (e.g., P1) due to steric constraints .

- Resolution : Use of additives (e.g., hexane) during crystallization can enforce specific packing motifs, improving reproducibility .

Methodological Recommendations

| Technique | Application | Reference |

|---|---|---|

| SC-XRD | Absolute configuration determination | |

| DFT (B3LYP) | Predicting vibrational spectra | |

| LC-MS | Degradation pathway analysis | |

| Fluorescence assays | Binding affinity measurements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.